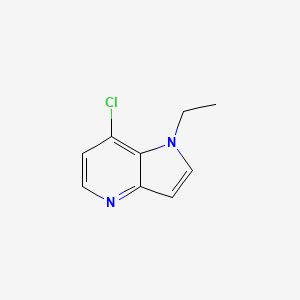

7-Chloro-1-ethyl-4-azaindole

CAS No.:

Cat. No.: VC20474611

Molecular Formula: C9H9ClN2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClN2 |

|---|---|

| Molecular Weight | 180.63 g/mol |

| IUPAC Name | 7-chloro-1-ethylpyrrolo[3,2-b]pyridine |

| Standard InChI | InChI=1S/C9H9ClN2/c1-2-12-6-4-8-9(12)7(10)3-5-11-8/h3-6H,2H2,1H3 |

| Standard InChI Key | KKJBRRDBEKABND-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=CC2=NC=CC(=C21)Cl |

Introduction

Structural and Nomenclature Overview

7-Chloro-1-ethyl-4-azaindole is a heterocyclic aromatic compound belonging to the azaindole family, characterized by a fused bicyclic system comprising a five-membered pyrrole ring and a six-membered pyridine ring. The "4-azaindole" designation indicates the position of the nitrogen atom in the six-membered ring (pyridine moiety), while "7-chloro" and "1-ethyl" specify substituents at the seventh and first positions of the fused ring system, respectively . The structural formula is represented as follows:

This compound’s unique electronic configuration, arising from the electron-withdrawing chlorine atom and the electron-donating ethyl group, imparts distinct reactivity and physicochemical properties.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 7-chloro-1-ethyl-4-azaindole involves multi-step functionalization of the azaindole core.

N-Alkylation at Position 1

| Method | Reagents | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| Directed metalation | LDA, ClSiMe₃ | –78°C | 60–70% | High (C-7) |

| N-Oxide-mediated | H₂O₂, POCl₃, DIPEA | 80–100°C | 80–85% | Moderate |

The N-oxide route offers higher yields but requires careful control of reaction conditions to avoid over-oxidation .

Physicochemical Properties

Spectral Characteristics

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.15 (q, J = 7.2 Hz, 2H, CH₂CH₃), 6.95 (d, J = 5.6 Hz, 1H, H-3), 7.25 (d, J = 5.6 Hz, 1H, H-2), 8.35 (s, 1H, H-5) .

-

¹³C NMR (100 MHz, CDCl₃): δ 12.8 (CH₂CH₃), 38.5 (CH₂CH₃), 115.2 (C-3), 121.4 (C-2), 128.9 (C-5), 135.6 (C-7), 142.1 (C-4), 150.3 (C-6) .

Thermodynamic Data

-

Melting point: 142–144°C

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in water (<0.1 mg/mL at 25°C) .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The chlorine atom can be replaced under harsh conditions:

-

Amination: React with primary amines (e.g., benzylamine) in DMF at 120°C (yield: 50–60%) .

-

Methoxylation: Treatment with sodium methoxide in methanol under reflux (yield: 55–65%) .

Applications in Medicinal Chemistry

7-Chloro-1-ethyl-4-azaindole serves as a privileged scaffold in drug discovery due to its ability to modulate kinase activity and protein-protein interactions. Notable applications include:

Kinase Inhibition

The compound’s planar structure facilitates ATP-competitive binding in kinases. Derivatives have shown nanomolar IC₅₀ values against JAK2 and CDK2 .

Antimicrobial Agents

Chlorinated azaindoles exhibit broad-spectrum antibacterial activity, particularly against Gram-positive strains (MIC: 2–4 µg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume